molecular formula C13H26N2O3 B2947683 tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1049155-71-6

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

Cat. No. B2947683
CAS RN: 1049155-71-6
M. Wt: 258.362
InChI Key: MSKSKQOHLYPUBX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a chemical compound with the CAS Number: 1049155-71-6 . It has a molecular weight of 258.36 . The IUPAC name for this compound is tert-butyl 3-{[2-(4-morpholinyl)ethyl]amino}propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Asymmetric Synthesis

The compound tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate plays a role in the asymmetric synthesis of α-amino acids, as demonstrated by its involvement in the synthesis of (5S,6R)-4-tert-Butyloxycarbonyl-5,6-diphenymorpholin-2-one. This process is crucial for generating enantiomerically pure compounds, which are essential in pharmaceutical development for their bioactivity specificity (Williams et al., 2003).

Novel Synthesis Pathways

Further research has explored novel synthesis pathways involving tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate, leading to the development of cis-3,5-disubstituted morpholine derivatives. These derivatives have potential applications in medicinal chemistry, showcasing the compound's versatility in synthesizing structurally diverse molecules (D’hooghe et al., 2006).

Corrosion Inhibition

The compound has also been evaluated as a corrosion inhibitor for carbon steel, demonstrating its utility beyond pharmaceutical applications. Studies involving tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, a related compound, highlight the potential of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate derivatives in protecting metals from corrosion, which is critical in industrial processes (Faydy et al., 2019).

Chiral Building Blocks

The compound serves as a building block for chiral molecules, exemplified by its use in the large-scale preparation of chiral components for renin inhibitors. This application underscores its importance in the synthesis of biologically active molecules that can interact with specific proteins involved in disease processes (Doswald et al., 1994).

Electrophilic Addition and Cyclization

It is also a precursor in electrophilic addition and cyclization reactions, leading to the creation of complex molecules such as 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. These molecules have potential pharmaceutical applications, further illustrating the compound's role in advancing synthetic organic chemistry (Davies et al., 2009).

properties

IUPAC Name

tert-butyl 3-(2-morpholin-4-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSKQOHLYPUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

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